N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide
N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
925599-14-0
VCID:
VC0355855
InChI:
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-5-4-6-15(12-14)20-18(22)11-13-7-9-16(23-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)
SMILES:
CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC
Molecular Formula:
C18H20N2O3
Molecular Weight:
312.4g/mol
N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide
CAS No.: 925599-14-0
Main Products
VCID: VC0355855
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4g/mol
CAS No. | 925599-14-0 |
---|---|
Product Name | N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide |
Molecular Formula | C18H20N2O3 |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]propanamide |
Standard InChI | InChI=1S/C18H20N2O3/c1-3-17(21)19-14-5-4-6-15(12-14)20-18(22)11-13-7-9-16(23-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
Standard InChIKey | JKCZSNYHYIZBRK-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Canonical SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
PubChem Compound | 17188240 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume